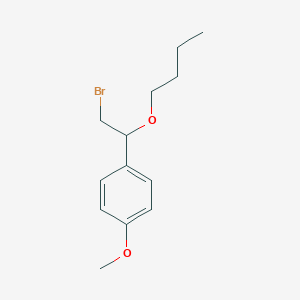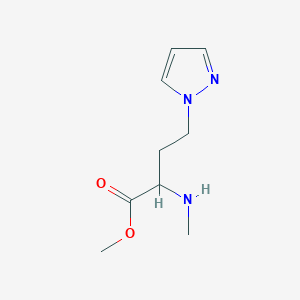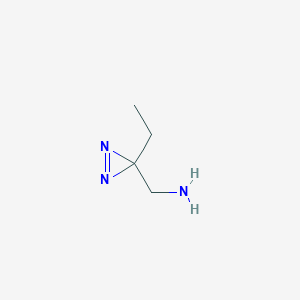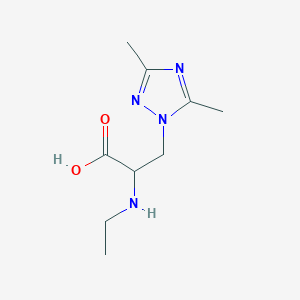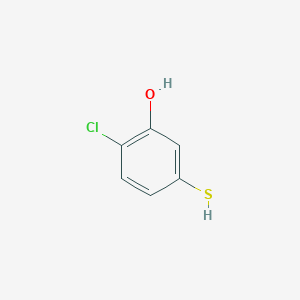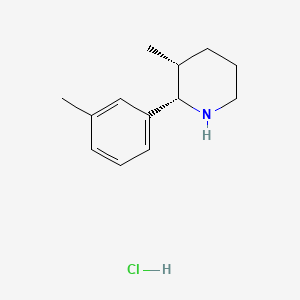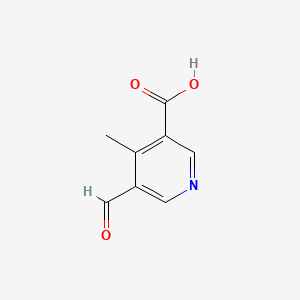
5-Formyl-4-methylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Formyl-4-methylnicotinic acid is a chemical compound with the molecular formula C8H7NO3. It is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of a formyl group at the 5-position and a methyl group at the 4-position on the nicotinic acid ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-4-methylnicotinic acid typically involves the formylation of 4-methylnicotinic acid. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction is carried out under controlled conditions to ensure the selective formylation at the 5-position .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
5-Formyl-4-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: 5-Carboxy-4-methylnicotinic acid.
Reduction: 5-Hydroxymethyl-4-methylnicotinic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-Formyl-4-methylnicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 5-Formyl-4-methylnicotinic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, leading to its potential use as an antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylnicotinic acid: Lacks the formyl group at the 5-position.
5-Formylnicotinic acid: Lacks the methyl group at the 4-position.
Nicotinic acid: Lacks both the formyl and methyl groups.
Uniqueness
5-Formyl-4-methylnicotinic acid is unique due to the presence of both the formyl and methyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H7NO3 |
|---|---|
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
5-formyl-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7NO3/c1-5-6(4-10)2-9-3-7(5)8(11)12/h2-4H,1H3,(H,11,12) |
Clave InChI |
LLJQEMGRZKKZOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1C=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


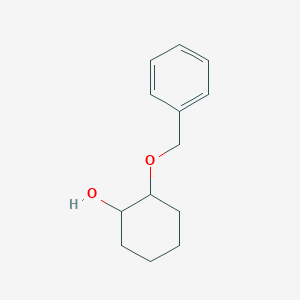
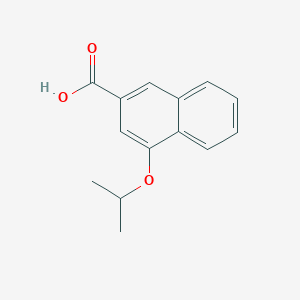

![2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13631175.png)


